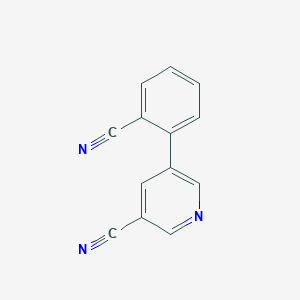

5-(2-Cyanophenyl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

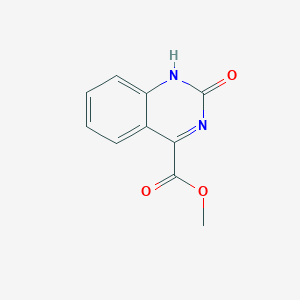

5-(2-Cianofenil)nicotinonitrilo es un compuesto orgánico con la fórmula molecular C13H7N3. Consiste en un núcleo de nicotinonitrilo con un sustituyente cianofenil en la posición 5.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5-(2-Cianofenil)nicotinonitrilo típicamente involucra la reacción de 2-cianobenzaldehído con malononitrilo en presencia de una base, seguida de ciclización. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o acetonitrilo y catalizadores como piperidina o acetato de amonio .

Métodos de producción industrial: Los métodos de producción industrial para 5-(2-Cianofenil)nicotinonitrilo pueden involucrar reacciones de lotes a gran escala utilizando rutas sintéticas similares. La optimización del proceso se enfoca en maximizar el rendimiento y la pureza mientras se minimiza el uso de reactivos y solventes peligrosos .

Análisis De Reacciones Químicas

Tipos de reacciones: 5-(2-Cianofenil)nicotinonitrilo se somete a varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo a aminas.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Hidrogenación catalítica o hidruros metálicos.

Sustitución: Agentes halogenantes, nucleófilos y bases.

Productos principales:

Oxidación: Formación de óxidos.

Reducción: Formación de aminas.

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

5-(2-Cianofenil)nicotinonitrilo tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.

Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado como precursor para el desarrollo de fármacos, particularmente en la síntesis de inhibidores de cinasas y otros agentes terapéuticos.

Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas específicas

Mecanismo De Acción

El mecanismo de acción de 5-(2-Cianofenil)nicotinonitrilo involucra su interacción con objetivos moleculares específicos. El grupo nitrilo puede mejorar la afinidad de unión a ciertas enzimas y receptores, lo que lleva a varios efectos biológicos. El compuesto puede modular vías como la señalización de cinasas, contribuyendo a su potencial terapéutico .

Compuestos similares:

Nicotinonitrilo: Un análogo más simple con una estructura central similar.

2-Amino-4,6-difenilnicotinonitrilo: Otro derivado con grupos funcionales adicionales.

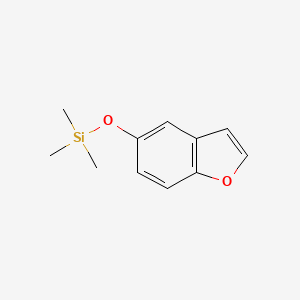

Derivados de furo[2,3-b]piridina: Compuestos con un sistema de anillos fusionados y actividades biológicas similares

Singularidad: 5-(2-Cianofenil)nicotinonitrilo destaca por su patrón de sustitución específico, que le confiere propiedades electrónicas y estéricas únicas. Estas características lo convierten en un intermedio valioso en la síntesis de compuestos especializados con funcionalidades adaptadas .

Comparación Con Compuestos Similares

Nicotinonitrile: A simpler analog with a similar core structure.

2-Amino-4,6-diphenylnicotinonitrile: Another derivative with additional functional groups.

Furo[2,3-b]pyridine derivatives: Compounds with a fused ring system and similar biological activities

Uniqueness: 5-(2-Cyanophenyl)nicotinonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of specialized compounds with tailored functionalities .

Propiedades

Número CAS |

1346691-52-8 |

|---|---|

Fórmula molecular |

C13H7N3 |

Peso molecular |

205.21 g/mol |

Nombre IUPAC |

5-(2-cyanophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H7N3/c14-6-10-5-12(9-16-8-10)13-4-2-1-3-11(13)7-15/h1-5,8-9H |

Clave InChI |

FOMKWNHQVFJONZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)

![6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B11895209.png)

![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)